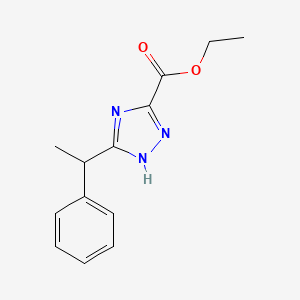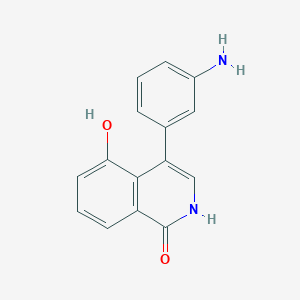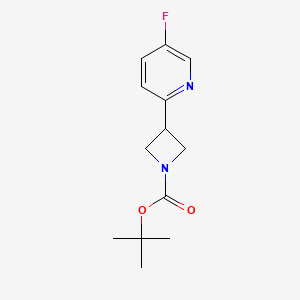![molecular formula C11H6ClFN4 B15066685 4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15066685.png)
4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-D]pyrimidines. This compound is characterized by the presence of a chloro group at the 4th position and a fluorophenyl group at the 1st position of the pyrazolo[3,4-D]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester.
Cyclization: The resulting pyrazole intermediate undergoes cyclization with a suitable formamide derivative to form the pyrazolo[3,4-D]pyrimidine core.
Chlorination: The pyrazolo[3,4-D]pyrimidine core is then chlorinated at the 4th position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Substitution: Finally, the chloro group is substituted with a 3-fluorophenyl group through a nucleophilic aromatic substitution reaction using 3-fluoroaniline in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with different nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while coupling reactions with boronic acids produce biaryl compounds.
科学研究应用
4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, kinase inhibitor, and anti-inflammatory compound.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
Chemical Biology: Researchers use it to probe biological pathways and mechanisms of action in cellular systems.
作用机制
The mechanism of action of 4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular processes. For example, as a kinase inhibitor, it can block the phosphorylation of key proteins involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine: Lacks the fluorine atom on the phenyl ring, which may affect its biological activity and binding affinity.
4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine: Has the fluorine atom at the para position instead of the meta position, potentially altering its chemical properties and interactions.
4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine: Contains a chlorine atom instead of a fluorine atom, which can influence its reactivity and biological effects.
Uniqueness
4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine is unique due to the presence of both chloro and fluorophenyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, while the chloro group facilitates various substitution reactions, making it a versatile compound for medicinal chemistry research.
属性
分子式 |
C11H6ClFN4 |
|---|---|
分子量 |
248.64 g/mol |
IUPAC 名称 |
4-chloro-1-(3-fluorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H6ClFN4/c12-10-9-5-16-17(11(9)15-6-14-10)8-3-1-2-7(13)4-8/h1-6H |
InChI 键 |
UIKSGLKKQDYWTQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)N2C3=C(C=N2)C(=NC=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B15066629.png)

![8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066637.png)

![7-Iodooxazolo[4,5-c]pyridine](/img/structure/B15066651.png)




![4-[(Naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B15066689.png)
